1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-
Übersicht
Beschreibung
“1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-” is a chemical compound with the molecular formula C7H11N3O4S and a molecular weight of 233.24 . It is a derivative of imidazole, a heterocyclic organic compound. The structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-” consists of a five-membered imidazole ring, which includes two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 1-position with a (2-(ethylsulfonyl)ethyl) group, at the 2-position with a methyl group, and at the 4-position with a nitro group .Physical And Chemical Properties Analysis
The predicted boiling point of “1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-” is 543.1±30.0 °C, and its predicted density is 1.48±0.1 g/cm3 . The compound is expected to be practically insoluble in water .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agent
Isotinidazole, known for its antiprotozoal properties, is used in the treatment of protozoan infections. It has been extensively studied for its effectiveness against a variety of protozoan species, making it a valuable compound in medical research and pharmaceutical development .
Spectroscopic Elucidation
The compound’s structure and properties have been characterized using spectroscopic techniques such as FT-IR, FT-Raman, and UV-visible spectroscopy. These studies are crucial for understanding the fundamental reactive properties of the compound and its potential applications .
Computational Chemistry
Isotinidazole has been subject to computational analysis using density functional methods. This helps in predicting its behavior in various environments and interactions with other molecules, which is essential for drug design and discovery .
Pharmacological Research
Imidazole derivatives, including Isotinidazole, exhibit a wide range of pharmacological properties. They are explored for potential anticancer, antioxidant, anti-inflammatory, and gastroprotective effects. This makes Isotinidazole a compound of interest in the development of new medications .
Drug Discovery
The structural features of Isotinidazole make it an attractive candidate for drug discovery. Researchers are engaged in exploring imidazole and benzimidazole derivatives for their therapeutic potential, with ongoing research into their applications in various diseases .
Safety and Hazards
Zukünftige Richtungen
The future directions for “1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-” could involve further exploration of its potential biological activities and applications in medicinal chemistry. Given the wide range of biological activities exhibited by imidazole derivatives, this compound could be a promising candidate for drug development .
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, resulting in the inhibition of cox-1 and cox-2 enzymes . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins, and leukotrienes .
Biochemical Pathways
The inhibition of cox-1 and cox-2 enzymes by similar compounds would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory mediators .
Pharmacokinetics
A study on a similar compound, flubendiamide, suggests that it is stable to hydrolysis under laboratory conditions, but direct aqueous photolysis is a main route of degradation .
Result of Action
The inhibition of cox-1 and cox-2 enzymes by similar compounds would result in a reduction in the production of pro-inflammatory mediators, potentially leading to anti-inflammatory effects .
Action Environment
A study on a similar compound, fosthiazate, suggests that it degrades mainly to des-iodo flubendiamide under anaerobic aquatic conditions . This degradation process could potentially be influenced by environmental factors such as light, temperature, and pH .
Eigenschaften
IUPAC Name |
1-(2-ethylsulfonylethyl)-2-methyl-4-nitroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQUSZGINOURI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=C(N=C1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180131 | |
Record name | 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25459-12-5 | |
Record name | Isotinidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOTINIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTU3H1J2L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.